Technical Documentation Center

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
  • CAS: 150812-23-0

Core Science & Biosynthesis

Foundational

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate chemical properties and structure

An In-Depth Technical Guide to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl (4-((4-fluorobenzyl)amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, structure, synthesis, and applications.

Introduction: The Significance of Carbamate Scaffolds in Medicinal Chemistry

Carbamates, characterized by the -NHC(=O)O- functional group, are of paramount importance in modern organic synthesis and medicinal chemistry.[1][2] Their unique structural and electronic properties make them versatile building blocks in the design of a wide array of biologically active molecules. The carbamate moiety is often considered a hybrid of an amide and an ester, granting it a distinct profile of reactivity and stability.[1] This functional group is integral to many pharmaceuticals, agrochemicals, and polymers, often used to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][3]

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS No: 150812-23-0) is a notable example of a substituted phenyl carbamate. Its primary significance lies in its role as a crucial organic and pharmaceutical intermediate.[4] Specifically, it is recognized as a key precursor in the synthesis of the antiepileptic drug Retigabine (Ezogabine), highlighting its importance in the development of treatments for neurological disorders.[4]

Chemical Structure and Physicochemical Properties

The structure of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate incorporates several key functional groups that dictate its chemical behavior: an ethyl carbamate group, a nitro group positioned ortho to the carbamate, and a 4-fluorobenzylamino group para to the carbamate. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic environment of the aromatic ring and the reactivity of the adjacent amino and carbamate functionalities.[1]

Chemical Structure:

Table 1: Physicochemical Properties of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

PropertyValueSource(s)
CAS Number 150812-23-0[4][5][6]
Molecular Formula C₁₆H₁₆FN₃O₄[5][6]
Molecular Weight 333.31 g/mol [5][6]
IUPAC Name ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate[6]
Synonyms 2-ethoxycarbonylamino-5-(4-fluorobenzylamino)-nitrobenzene[5]
Appearance No Data Available[5]
Boiling Point 439.6 ± 45.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
Flash Point 219.7 ± 28.7 °C[5]
SMILES Code O=C(OCC)NC1=CC=C(NCC2=CC=C(F)C=C2)C=C1=O[6]

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process typical for pharmaceutical intermediates. While specific industrial-scale protocols are often proprietary, a logical synthetic route can be derived from fundamental organic chemistry principles and related literature. The key transformation involves the N-alkylation of a carbamate precursor with a substituted benzyl halide.

A plausible synthetic pathway starts with Ethyl (4-amino-2-nitrophenyl)carbamate (CAS: 73895-87-1).[1][7] The primary aromatic amino group of this precursor serves as a nucleophile that reacts with an electrophilic 4-fluorobenzyl source, such as 4-fluorobenzyl chloride or bromide, via a nucleophilic substitution reaction to form the target molecule.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of Ethyl (4-amino-2-nitrophenyl)carbamate in a suitable aprotic solvent (e.g., Dimethylformamide or Acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to deprotonate the primary amine.

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 4-fluorobenzyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl (4-amino-2-nitrophenyl)carbamate (CAS: 73895-87-1) D Nucleophilic Substitution A->D B 4-Fluorobenzyl Chloride B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Ethyl (4-((4-fluorobenzyl)amino)- 2-nitrophenyl)carbamate D->E

Caption: Synthetic route to the target compound via nucleophilic substitution.

Spectroscopic Characterization (Theoretical Interpretation)

While public domain experimental spectra are not available, the structure of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy:

    • Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂).[8]

    • Benzyl Group: A singlet or doublet for the benzylic CH₂ protons around 4.4-4.6 ppm.

    • Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.5-8.2 ppm). The protons on the fluorophenyl ring will show coupling to fluorine. The protons on the nitrophenyl ring will be distinct and influenced by the strong withdrawing and donating groups.

    • Amine Protons: Broad singlets for the N-H protons of the carbamate and the secondary amine, likely in the 5.5-9.0 ppm range, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Ethyl Group: Peaks around 14 ppm (CH₃) and 62 ppm (OCH₂).

    • Benzylic Carbon: A peak around 45-50 ppm.

    • Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

    • Carbamate Carbonyl: A peak in the range of 153-156 ppm.

  • FT-IR Spectroscopy:

    • N-H Stretching: Bands in the 3300-3400 cm⁻¹ region for the carbamate and secondary amine N-H bonds.

    • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

    • C=O Stretching: A strong absorption for the carbamate carbonyl group around 1700-1730 cm⁻¹.[8]

    • NO₂ Stretching: Two strong, characteristic bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[8]

    • C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region.

Application as a Pharmaceutical Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of Retigabine.[4] The synthetic process involves the chemical modification of the functional groups present in the intermediate to arrive at the final active pharmaceutical ingredient (API).

The key transformation from Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate to Retigabine involves the reduction of the nitro group to an amine. This newly formed primary amine can then be cyclized or further modified to construct the triaminobenzene core of Retigabine.

Visualization of the Conversion to Retigabine Precursor

Retigabine_Synthesis Start Ethyl (4-((4-fluorobenzyl)amino)- 2-nitrophenyl)carbamate Process Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Process Product Ethyl (2-amino-4-((4-fluorobenzyl) amino)phenyl)carbamate (Retigabine Precursor) Process->Product

Caption: Key step in Retigabine synthesis from the title intermediate.

Safety, Handling, and Storage

As with all laboratory chemicals, Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate should be handled by qualified professionals using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not published, compounds containing nitroaromatic groups should be handled with care due to potential toxicity. Some suppliers note the need for cold-chain transportation, suggesting that the compound may be sensitive to temperature and should be stored in a cool, controlled environment.[6]

Conclusion

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a well-defined organic molecule with significant value as a pharmaceutical intermediate. Its chemical architecture, featuring a carbamate, a nitro group, and a fluorobenzylamino moiety, makes it an ideal precursor for the synthesis of more complex molecules. Its critical role in the manufacturing pathway of the antiepileptic drug Retigabine underscores its importance to the pharmaceutical industry and the field of medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their development efforts.

References

  • Avanscure Lifesciences Pvt. Ltd. (n.d.). ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | CAS Number : 150812-23-0. Retrieved from [Link]

  • Wikipedia (2024). Carbamate. Retrieved from [Link]

  • Nesmith, T. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 150812-23-0

Executive Summary In the landscape of neuropharmacological drug development, specific chemical intermediates act as critical gating molecules for the synthesis of active pharmaceutical ingredients (APIs). CAS 150812-23-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, specific chemical intermediates act as critical gating molecules for the synthesis of active pharmaceutical ingredients (APIs). CAS 150812-23-0 , formally known as Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate, is one such high-value intermediate[1]. It serves as the direct precursor to Retigabine (Ezogabine), a first-in-class neuronal potassium channel (KCNQ/Kv7) opener utilized in the management of epileptic seizures[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical properties (molecular weight, density, and solubility) and provide a self-validating, field-proven protocol for its catalytic conversion into Retigabine.

Physicochemical Profiling & Causality Analysis

Understanding the physical properties of CAS 150812-23-0 is essential for optimizing reactor loading, solvent selection, and downstream purification. Below is a synthesized data table of its core quantitative metrics.

Quantitative Data Summary
PropertyValueCausality / Structural Driver
CAS Registry Number 150812-23-0Standardized identifier[1].
IUPAC Name Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamateDefines the specific substitution pattern.
Molecular Formula C16H16FN3O4Dictates mass and elemental composition[1].
Molecular Weight 333.31 g/mol Driven by the heavy nitro, carbamate, and fluorobenzyl groups[1].
Boiling Point 439.6 ± 45.0 °C (at 760 mmHg)High BP due to strong intermolecular dipole interactions[3].
Density (Predicted) ~1.35 – 1.42 g/cm³Standard SDS sheets often lack empirical density for this specific intermediate[4]. However, the dense packing of the planar aromatic systems combined with the heavy fluorine atom yields a high predicted density typical of fluorinated nitroaromatics.
Appearance White to off-white solidCharacteristic of highly pure (>98%) crystalline organic intermediates[1].
Solvation Thermodynamics

The solubility profile of CAS 150812-23-0 is dictated by its distinct functional domains.

  • Aqueous Insolubility: The molecule is highly lipophilic. The dominant hydrophobic surface area of the 4-fluorobenzyl group and the central aromatic ring prevents favorable hydration entropy, rendering it practically insoluble in water.

  • Organic Solubility: It exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in cyclic ethers like Tetrahydrofuran (THF). Causality: Polar aprotic solvents provide a favorable dielectric environment that solvates the aromatic rings via dispersion forces, while their oxygen/nitrogen atoms act as powerful hydrogen bond acceptors for the secondary amine and carbamate NH protons.

Synthetic Workflow: The Pathway to Retigabine

The primary industrial utility of CAS 150812-23-0 is its role in the synthesis of Retigabine. The transformation requires the selective reduction of the ortho-nitro group to a primary amine without cleaving the carbamate or triggering the hydrodefluorination of the benzyl moiety[2].

Pathway A Precursor Assembly B CAS 150812-23-0 (Nitro Intermediate) A->B Reductive Amination C Retigabine (API) (Amino Derivative) B->C Catalytic Hydrogenation

Figure 1: Synthetic pathway demonstrating the role of CAS 150812-23-0 in Retigabine production.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

To ensure scientific integrity and reproducibility, the following protocol for the catalytic hydrogenation of CAS 150812-23-0 is designed as a self-validating system . We do not rely on arbitrary reaction times; instead, we utilize In-Process Controls (IPC) to gate the workflow.

Causality in Catalyst Selection

While standard Palladium on Carbon (Pd/C) is highly active for nitro reduction, the presence of the 4-fluorobenzyl group introduces a critical risk of hydrodefluorination (loss of the fluorine atom). To mitigate this, Raney Nickel is explicitly chosen as the catalyst[2]. Raney Ni provides excellent chemoselectivity, rapidly reducing the nitro group to an amine at ambient pressures while leaving the carbon-fluorine bond completely intact.

Step-by-Step Methodology
  • Substrate Dissolution: Charge a clean, dry hydrogenation reactor with 1.0 equivalent of CAS 150812-23-0. Add 10 volumes of anhydrous THF. Rationale: THF ensures complete dissolution of the lipophilic substrate, maximizing mass transfer during the multiphasic solid-liquid-gas reaction.

  • Catalyst Loading: Under a strict Nitrogen ( N2​ ) blanket, carefully charge 10% w/w of an aqueous suspension of Raney Nickel. Warning: Raney Ni is highly pyrophoric; it must never be allowed to dry in the presence of oxygen.

  • Hydrogenation: Purge the reactor with N2​ three times, followed by Hydrogen ( H2​ ) gas three times. Pressurize the vessel to 1.5 atm of H2​ and stir vigorously at 25°C.

  • In-Process Control (IPC) - The Validation Gate: After 4 hours, sample the reaction mixture, filter through a micro-syringe filter, and analyze via HPLC-UV (254 nm).

    • Validation Metric: The reaction is only deemed complete when the peak corresponding to CAS 150812-23-0 is < 0.5% (Area Normalization) and the Retigabine peak is dominant. If incomplete, re-pressurize and continue stirring.

  • Filtration & Workup: Once validated by IPC, purge the reactor with N2​ . Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Ni catalyst. Wash the filter cake with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the resulting crude Retigabine from an Ethyl Acetate/Heptane mixture to achieve >99% API purity.

Protocol S1 1. Substrate Dissolution (CAS 150812-23-0 in THF) S2 2. Catalyst Loading (Raney Ni / H2 purge) S1->S2 S3 3. Hydrogenation (25°C, 1-2 atm H2) S2->S3 S4 4. In-Process Control (IPC) (HPLC: Target >99.5% conversion) S3->S4 S4->S3 Conversion < 99.5% S5 5. Catalyst Filtration (Celite pad, N2 blanket) S4->S5 Conversion ≥ 99.5% S6 6. API Crystallization (Retigabine) S5->S6

Figure 2: Self-validating workflow for the catalytic reduction of CAS 150812-23-0.

References

  • Title: Cas No. 150812-23-0 Ethyl {4-[ (4-fluorobenzyl)
  • Title: ethyl {4-[(4-fluorobenzyl)
  • Source: chemicalbook.
  • Title: GHS 11 (Rev.11) SDS Word 下载CAS: 150812-23-0 Name ...

Sources

Foundational

Thermodynamic Stability Profile of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate: A Technical Guide

Executive Summary Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a critical nitroaromatic intermediate in the synthesis of retigabine (ezogabine), a first-in-class Kv7.2/7.3 potassium channel opener. While t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a critical nitroaromatic intermediate in the synthesis of retigabine (ezogabine), a first-in-class Kv7.2/7.3 potassium channel opener. While the final active pharmaceutical ingredient (API) suffers from severe thermodynamic and photochemical instability, its nitro precursor exhibits a highly robust thermodynamic profile. This whitepaper provides an in-depth analysis of the structural thermodynamics, degradation pathways, and self-validating experimental methodologies required to profile the stability of this specific carbamate intermediate.

Structural Thermodynamics & Intramolecular Dynamics

The thermodynamic stability of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is governed by the interplay between its carbamate linkage and the strongly electron-withdrawing nitro group.

The Carbamate Linkage

Structurally, the carbamate functionality is an amide-ester hybrid. The delocalization of the nitrogen lone pair into the carbonyl group provides significant resonance stabilization. Quantum chemical and thermodynamic studies have demonstrated that the amide resonance in carbamates is approximately 3–4 kcal/mol lower than that of standard amides due to competing electronic perturbations from the additional ester oxygen[1]. Despite this slightly lower resonance energy, the carbamate group imposes a degree of conformational restriction and exhibits exceptional hydrolytic stability, resisting cleavage under standard environmental and physiological conditions[1].

Nitro Group Electronics and Oxidation Potential

In this intermediate, the nitro group (-NO₂) is positioned ortho to the carbamate linkage. The nitro group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the aromatic ring. This dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy level, significantly raising the oxidation potential ( Eox​ ) of the molecule.

This thermodynamic barrier is the primary reason the nitro intermediate is chemically stable. In stark contrast, the final drug retigabine—which is formed by reducing this nitro group to an amine—features an electron-rich 1,2,4-triaminobenzene core. This electron-rich core is highly susceptible to photo-oxidation, leading to the formation of quinone diimines[2].

Comparative Degradation Thermodynamics

Understanding the stability of the nitro intermediate requires contrasting it with the degradation pathways of the reduced API. Retigabine's thermodynamic instability under UV light leads to rapid photo-oxidation and subsequent dimerization into phenazinium structures[3]. This dimerization is responsible for the retinal and mucocutaneous blue-gray discoloration that ultimately led to retigabine's market withdrawal[4].

Because the nitro intermediate lacks the necessary electron density to undergo the initial single-electron transfer required for auto-oxidation, it effectively bypasses this degradation pathway, remaining thermodynamically locked in its ground state under ambient light and oxygen exposure.

G Nitro Nitro Intermediate (Thermodynamically Stable) Retigabine Retigabine (Amino) (Electron-Rich Core) Nitro->Retigabine Reduction (Pd/C, H2) Stable Resists Oxidation (High Energy Barrier) Nitro->Stable UV/Light Exposure Oxidation Photo-Oxidation (Low Energy Barrier) Retigabine->Oxidation UV/Light Exposure Dimer Phenazinium Dimers (Blue Discoloration) Oxidation->Dimer Dimerization

Fig 1: Thermodynamic degradation pathways contrasting the stable nitro intermediate and retigabine.

Quantitative Thermodynamic Comparison

To contextualize the stability of the nitro intermediate, Table 1 summarizes the comparative thermodynamic parameters between the nitro-carbamate precursor and the reduced API.

Table 1: Comparative Thermodynamic & Stability Parameters

ParameterEthyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamateRetigabine (Reduced API)
Aromatic Core State Electron-deficient (EWG stabilized)Electron-rich (EDG destabilized)
Oxidation Potential ( Eox​ ) High (> +1.2 V)Low (~ +0.3 V)
Photochemical Stability High (No dimerization observed)Low (Forms phenazinium dimers)
Carbamate Resonance Energy ~ 20 kcal/mol~ 20 kcal/mol
Primary Degradation Pathway High-temperature thermal decompositionPhoto-oxidation at ambient conditions

Experimental Methodologies: Thermodynamic & Stability Profiling

To empirically validate the thermodynamic stability of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, researchers must employ orthogonal, self-validating analytical techniques.

Workflow Sample Synthesize Nitro-Carbamate Thermal Thermal Profiling (DSC & TGA) Sample->Thermal Photo Photostability (UV-Vis Chamber) Sample->Photo Data Thermodynamic Parameter Extraction Thermal->Data Analysis HPLC-MS Quantification Photo->Analysis Analysis->Data

Fig 2: Step-by-step experimental workflow for thermal and photochemical stability profiling.

Protocol 1: Thermal Profiling via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the enthalpy of fusion ( ΔHf​ ) and the onset of thermal decomposition ( Td​ ).

  • System Validation (Self-Validating Step): Prior to sample analysis, run a high-purity Indium standard to calibrate the temperature ( Tm​ = 156.6°C) and the cell constant. This ensures that the thermodynamic values extracted for the nitro-carbamate are absolute and instrument-independent.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the nitro intermediate into a standard aluminum crucible. Crimp the lid with a pinhole to allow gas escape during decomposition.

  • TGA Execution: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the mass loss to identify the Td​ .

  • DSC Execution: Heat a fresh sample from 25°C to 200°C at 10°C/min. Integrate the endothermic melting peak to calculate ΔHf​ .

  • Causality Insight: The high electronegativity of the nitro group increases the dipole moment and lattice energy of the crystal structure. Consequently, the thermal energy required to disrupt the lattice ( Tm​ ) is significantly higher than that of its reduced aniline counterpart.

Protocol 2: Forced Photodegradation Assay (ICH Q1B Standard)

Because the primary failure mode of the retigabine scaffold is photo-oxidation[4], proving the thermodynamic stability of the nitro intermediate requires forced photostability testing.

  • System Validation (Self-Validating Step): Place a 2% w/v aqueous solution of quinine monohydrate (chemical actinometry system) alongside the samples. The change in UV absorbance of the quinine validates that the required UV dose was successfully delivered, proving that a lack of sample degradation is due to molecular stability, not equipment failure.

  • Sample Preparation: Dissolve the nitro intermediate in HPLC-grade methanol to a concentration of 1.0 mg/mL. Prepare a control sample wrapped entirely in aluminum foil.

  • UV Exposure: Place both the exposed and control samples in a photostability chamber. Irradiate with UV-A (320-400 nm) to achieve an integrated dose of 200 Watt-hours/m² and visible light of 1.2 million lux-hours.

  • HPLC-MS Analysis: Inject the samples onto a C18 reverse-phase column. Monitor the eluent at 220 nm (for the parent compound) and 550 nm (the specific absorption wavelength for phenazinium dimers)[3].

  • Causality Insight: Retigabine rapidly forms dimers absorbing at 550 nm due to the generation of highly reactive quinone diimine intermediates[3]. The nitro intermediate's electron-deficient core prevents the formation of these diimines, resulting in a clean chromatogram at 550 nm and proving its thermodynamic resistance to UV stress.

Conclusion

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate represents a thermodynamically robust node in the synthesis of Kv7 channel modulators. By leveraging the electron-withdrawing nature of the ortho-nitro group and the inherent resonance stability of the carbamate linkage, this intermediate bypasses the catastrophic photo-oxidation pathways that plague its reduced counterpart. Proper thermodynamic profiling using validated DSC, TGA, and ICH Q1B methodologies ensures that the structural integrity of this compound is accurately quantified during drug development and scale-up manufacturing.

References

  • [5] Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC. National Institutes of Health (NIH). Available at:

  • [1] Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. National Institutes of Health (NIH). Available at:

  • [4] Identification and pharmacological characterization of novel Kv7 potassium channels modulators for the treatment of hyperexcitability disorders - fedOA. University of Naples Federico II. Available at:

  • [2] Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC. National Institutes of Health (NIH). Available at:

  • [3] An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eye by MALDI Imaging Mass Spectrometry (IMS). ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Reduction of Aromatic Nitro Groups in Pharmaceutical Synthesis

Introduction: Navigating a Key Transformation in Drug Development The reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in the synthesis of active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating a Key Transformation in Drug Development

The reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). This reaction is fundamental to the construction of a vast array of molecular scaffolds found in therapeutics ranging from antivirals to anticonvulsants. While the specific molecule designated by CAS number 150812-23-0, which is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, does not contain a nitro group, its role as a key intermediate in the synthesis of the HIV protease inhibitor Darunavir places it within a synthetic landscape where nitro group reductions are frequently employed.[1][2][3][4][5][6] For instance, the synthesis of Darunavir often involves the reduction of a p-nitrobenzenesulfonyl moiety to the corresponding aniline at a different stage of the overall synthesis.[7][8][9][10]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most common and effective protocols for the reduction of aromatic nitro groups. We will delve into the mechanistic underpinnings of these reactions, offer detailed step-by-step protocols, and provide insights into the selection of the appropriate methodology based on substrate compatibility and scale-up considerations.

Choosing the Right Tool for the Job: A Comparative Overview of Nitro Reduction Methodologies

The choice of a specific protocol for nitro group reduction is dictated by several factors, including the presence of other functional groups in the molecule, cost, scalability, and safety considerations. Here, we compare three of the most widely employed methods: Catalytic Hydrogenation, Metal-Mediated Reductions (Fe/NH4Cl and SnCl2), and Sodium Dithionite.

Methodology Key Advantages Key Disadvantages Typical Substrate Scope
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) High efficiency, clean reaction, product isolated by filtration.[11]Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).[11] Requires specialized hydrogenation equipment.Broadly applicable to aromatic and aliphatic nitro compounds.[11]
Iron in Acidic or Neutral Media (e.g., Fe/NH4Cl) Inexpensive, mild, and chemoselective.[12][13][14][15]Heterogeneous reaction, can be slow, requires filtration of iron salts.Excellent for aromatic nitro compounds with reducible functional groups.[13]
Stannous Chloride (SnCl2) Mild, highly chemoselective, tolerates a wide range of functional groups.[11][16][17][18]Stoichiometric amounts of tin salts are produced as waste.Ideal for complex molecules with sensitive functionalities like aldehydes, ketones, and esters.[16][17]
Sodium Dithionite (Na2S2O4) Inexpensive, safe, and operates under mild, often aqueous, conditions.[19][20][21][22]Can have limited solubility in organic solvents, may require phase-transfer catalysts.Useful for water-soluble compounds and when avoiding heavy metals is desirable.[19][20][22]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[11] Palladium on carbon is a common catalyst of choice due to its high activity and selectivity.

Rationale: This method involves the use of molecular hydrogen (H2) as the reductant and a solid-supported precious metal catalyst. The reaction is clean, with the primary byproduct being water. It is often the preferred method for its high yield and the ease of product isolation.

G cluster_workflow Catalytic Hydrogenation Workflow A Dissolve Nitro Compound in Solvent B Add Pd/C Catalyst A->B Inert atmosphere C Purge with H2 and Pressurize B->C Seal reactor D Monitor Reaction (TLC, LC-MS) C->D Stir at RT or with heat E Filter through Celite D->E Reaction complete F Concentrate Filtrate E->F Removes catalyst G Purify Product F->G If necessary

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. The reaction may be gently heated if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH4Cl)

This method offers a mild, neutral, and cost-effective alternative to catalytic hydrogenation, with excellent chemoselectivity.[12][13][14][15]

Rationale: Iron metal acts as the electron donor for the reduction. Ammonium chloride serves as a proton source and helps to maintain a near-neutral pH, preventing the formation of undesired byproducts that can occur under strongly acidic conditions.[12][13]

G cluster_workflow Fe/NH4Cl Reduction Workflow A Prepare Aqueous NH4Cl Solution B Add Iron Powder A->B In reaction flask C Add Nitro Compound Solution B->C Dropwise addition D Heat to Reflux C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool and Filter E->F Reaction complete G Extract with Organic Solvent F->G Removes iron salts H Dry and Concentrate G->H

Caption: Workflow for Fe/NH4Cl Reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic nitro compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (4-6 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 2:1 to 4:1 v/v) as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Isolation: Partially concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the aniline product.

Protocol 3: Reduction using Stannous Chloride Dihydrate (SnCl2·2H2O)

Stannous chloride is a mild and highly chemoselective reducing agent, making it suitable for substrates with other reducible functional groups.[11][16][17][18]

Rationale: Sn(II) is oxidized to Sn(IV) while reducing the nitro group. The reaction is often carried out in polar protic solvents like ethanol or ethyl acetate. It is particularly useful for preserving functionalities such as aldehydes, ketones, esters, and nitriles.[16][17][18]

G cluster_workflow SnCl2 Reduction Workflow A Dissolve Nitro Compound in Solvent B Add SnCl2·2H2O A->B C Stir at RT or Heat B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench with Base D->E Reaction complete F Extract with Organic Solvent E->F Precipitates tin salts G Dry and Concentrate F->G

Caption: Workflow for SnCl2 Reduction.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the aromatic nitro compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O, 3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

  • Isolation: Filter the mixture through Celite®, washing the filter cake with the organic solvent. If an emulsion forms, it may be necessary to perform an extraction with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to give the desired aniline.

Conclusion: A Versatile Transformation in the Chemist's Toolkit

The reduction of aromatic nitro groups is an indispensable reaction in the synthesis of pharmaceuticals and other fine chemicals. The choice of methodology—be it catalytic hydrogenation, metal-mediated reduction, or the use of reagents like sodium dithionite—should be made after careful consideration of the substrate's functional group tolerance, scalability, and economic factors. The protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively carry out this critical transformation in their synthetic endeavors.

References

  • Vertex AI Search, "Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde", Accessed March 17, 2026.
  • Vertex AI Search, "Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol", Accessed March 17, 2026.
  • Organic Chemistry Portal, "Sodium Hydrosulfite, Sodium Dithionite", Accessed March 17, 2026.
  • ACS Publications, "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors | The Journal of Organic Chemistry", Accessed March 17, 2026.
  • Scribd, "Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions", Accessed March 17, 2026.
  • ACS Publications, "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Organic Letters", Accessed March 17, 2026.
  • Synfacts, "Synthesis of (3R,3aS,6aR)-Hexahydrofuro- [2,3-b]furan-3-ol", Accessed March 17, 2026.
  • Chemistry Stack Exchange, "Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?", Accessed March 17, 2026.
  • Chemistry Stack Exchange, "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?", Accessed March 17, 2026.
  • Science Primary Literature, "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium", Accessed March 17, 2026.
  • BenchChem, "Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds", Accessed March 17, 2026.
  • Organic Chemistry Data, "Nitro Reduction - Common Conditions", Accessed March 17, 2026.
  • Semantic Scholar, "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium", Accessed March 17, 2026.
  • Google Patents, "US9062065B2 - Process for preparation of darunavir and darunavir ethanolate of fine particle size", Accessed March 17, 2026.
  • Taylor & Francis, "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines", Accessed March 17, 2026.
  • BenchChem, "A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions: A Solvent System Performance Compa", Accessed March 17, 2026.
  • ChemSpider, "Reduction of nitro arene by Fe/ammonium chloride", Accessed March 17, 2026.
  • ResearchGate, "Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table", Accessed March 17, 2026.
  • SpringerLink, "Sodium dithionite in the regioselective reduction of the ortho-positioned nitro group in 1-R-2,4-dinitrobenzenes", Accessed March 17, 2026.
  • MDPI, "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Google Patents, "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds", Accessed March 17, 2026.
  • ACS Publications, "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Semantic Scholar, "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant", Accessed March 17, 2026.
  • RSC Publishing, "Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C c
  • Google Patents, "US8829208B2 - Process for the preparation of darunavir and darunavir intermedi
  • PMC, "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)
  • Wikipedia, "Reduction of nitro compounds", Accessed March 17, 2026.
  • PMC, "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction", Accessed March 17, 2026.
  • Google Patents, "US20120296101A1 - Process for the preparation of darunavir and darunavir intermedi

Sources

Application

Catalytic hydrogenation methods for Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

An Application Guide to the Synthesis of Ethyl (4-amino-5-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate Introduction: The Strategic Reduction in Retigabine Synthesis The selective reduction of aromatic nitro groups is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Ethyl (4-amino-5-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Introduction: The Strategic Reduction in Retigabine Synthesis

The selective reduction of aromatic nitro groups is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. This application note provides a detailed guide to the catalytic hydrogenation of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, a key intermediate in the synthesis of the antiepileptic drug Retigabine.[1] The primary objective of this step is the chemoselective reduction of the nitro group to a primary amine, yielding the corresponding diamine product. This transformation must be accomplished with high fidelity, preserving the integrity of other functional groups within the molecule, namely the carbamate, the secondary amine, and the crucial carbon-fluorine bond on the benzyl moiety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, compare methodologies, and provide robust, field-proven protocols that emphasize both efficiency and operational safety.

Mechanistic Insights: Controlling Chemoselectivity

The catalytic hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before reaching the final amine product.[2][3]

Substrate Ethyl (4-((4-fluorobenzyl)amino)- 2-nitrophenyl)carbamate Nitroso Nitroso Intermediate Substrate->Nitroso + H₂ / Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ / Catalyst Product Ethyl (4,5-diamino-2- ((4-fluorobenzyl)amino)phenyl)carbamate Hydroxylamine->Product + H₂ / Catalyst

Caption: General reaction pathway for nitro group reduction.

The primary challenge with a substrate like Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is achieving high chemoselectivity. The catalyst and conditions must be chosen to favor the reduction of the nitro group while avoiding:

  • Dehalogenation: Cleavage of the C-F bond is a known side reaction, particularly with highly active catalysts like Palladium on Carbon (Pd/C).[4][5]

  • Hydrogenolysis of the carbamate or benzylamine moieties.

Careful selection of the catalyst, hydrogen source, and reaction parameters is paramount to steer the reaction toward the desired product with high purity and yield.

Methodology Comparison: Choosing the Right Hydrogenation Strategy

Two primary catalytic hydrogenation strategies are prevalent: the use of high-pressure hydrogen gas and the safer, more operationally simple Catalytic Transfer Hydrogenation (CTH). The choice depends on available equipment, safety infrastructure, and selectivity requirements.

Method Catalyst Hydrogen Source Typical Conditions Advantages Disadvantages
Classic Hydrogenation Pd/C, Pt/C, Raney NiHydrogen Gas (H₂)Room Temp - 80°C, 1-50 barHigh activity, fast reaction times, well-established.Requires specialized high-pressure equipment, significant safety risks associated with H₂ gas and pyrophoric catalysts.[6][7]
Catalytic Transfer Hydrogenation (CTH) Pd/C, Pt/CAmmonium Formate (HCOONH₄)Refluxing Alcohol (e.g., Methanol, Ethanol)Operationally simple (standard glassware), avoids high-pressure H₂, often milder and more selective, enhanced safety.[8][9]May require stoichiometric excess of H-donor, potentially longer reaction times than high-pressure methods.
CTH Alternative Pd/C, Raney NiHydrazine Hydrate (H₂NNH₂·H₂O)Room Temp - RefluxHighly effective hydrogen source, can be very rapid.[9]Hydrazine is highly toxic and must be handled with extreme care.

For the target transformation, Catalytic Transfer Hydrogenation with ammonium formate often represents the optimal balance of efficiency, safety, and selectivity, particularly in a research or process development setting where avoiding dehalogenation is critical.[4] Raney Nickel is an excellent alternative catalyst choice, especially if dehalogenation proves problematic with Palladium.[5][10]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for performing the reduction via two distinct methods.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Ammonium Formate

This method is recommended for its high degree of safety and selectivity, requiring only standard laboratory glassware.

Materials:

  • Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium Formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® (Diatomaceous earth)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (1.0 eq).

  • Solvent Addition: Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 wt% relative to the starting material).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the stirring suspension.[9][11] The addition may cause gentle effervescence (decomposition to H₂, CO₂, and NH₃).[4]

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 65-80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up - Catalyst Filtration:

    • Cool the reaction mixture to room temperature.

    • Prepare a filtration pad by packing a small layer of Celite® into a Büchner funnel.

    • Crucially, pre-wet the Celite pad with the reaction solvent.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional solvent to ensure complete product recovery.

    • Safety Note: The filtered catalyst remains pyrophoric. Immediately transfer the Celite pad and catalyst into a dedicated waste container and submerge under copious amounts of water to prevent ignition upon drying.[7][12]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation with Raney® Nickel

This protocol is suitable for larger-scale synthesis and when dehalogenation is a primary concern. It requires a specialized high-pressure hydrogenation reactor.

Materials:

  • Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

  • Raney® Nickel (aqueous slurry)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • High-Pressure Hydrogenation Reactor (e.g., Parr Shaker)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for safety compliance.[13]

  • Charging the Reactor:

    • Add the solvent (EtOH or EtOAc) to the reactor vessel.

    • Add the substrate, Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (1.0 eq).

    • Carefully add the Raney® Nickel slurry (approx. 10-20 wt% loading).

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.[13]

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 40-60°C).

    • Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.

  • Shutdown and Work-up:

    • Once the reaction is complete (H₂ uptake ceases), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas into an exhaust line.

    • Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[13]

    • Open the reactor and filter the contents through a pad of Celite® as described in Protocol 1. Exercise the same extreme caution when handling the spent Raney® Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the product.

cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Isolation A Charge Flask/Vessel with Substrate & Solvent B Add Catalyst (e.g., Pd/C, Ra-Ni) A->B C Introduce Hydrogen Source (H₂ Gas or H-Donor) B->C D Stir & Heat (as required) C->D E Monitor Progress (TLC / LCMS / H₂ Uptake) D->E F Cool & Depressurize/ Vent System Safely E->F G Filter through Celite® to Remove Catalyst F->G H Quench Catalyst Waste Under Water G->H I Concentrate Filtrate G->I J Purify Product (if needed) I->J

Caption: Standard experimental workflow for catalytic hydrogenation.

Critical Safety Considerations

Catalytic hydrogenation reactions possess inherent hazards that demand strict adherence to safety protocols.

  • Pyrophoric Catalysts: Both dry and spent hydrogenation catalysts (Pd/C, Raney Ni) are pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents.[6][7]

    • NEVER allow the catalyst to dry on the filter paper.[12]

    • ALWAYS keep the catalyst wet with solvent or water during and after filtration.[6]

    • ALWAYS quench the filtered catalyst by submerging it in a dedicated waste container filled with water.[14]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.

    • All hydrogenations using H₂ gas must be conducted in a well-ventilated fume hood behind a blast shield.[12][13]

    • Use only pressure-rated glassware and equipment. Inspect all equipment for cracks or defects before use.[6]

    • Ensure the system is completely purged of air with an inert gas (nitrogen, argon) before introducing hydrogen.[13]

Conclusion

The catalytic hydrogenation of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a robust and efficient method for producing a key diamine intermediate for Retigabine synthesis. While classic high-pressure hydrogenation is effective, Catalytic Transfer Hydrogenation using palladium on carbon and ammonium formate offers a significantly safer, more accessible, and highly selective alternative that minimizes the risk of dehalogenation. Successful and safe execution of either protocol hinges on a thorough understanding of the reaction mechanism, careful selection of conditions, and unwavering adherence to safety procedures for handling pyrophoric catalysts and hydrogen.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Corma, A., Serna, P., & Concepción, P. (2008). Transforming nonselective into chemoselective metal catalysts for the hydrogenation of substituted nitroaromatics. Journal of the American Chemical Society, 130(27), 8748–8753. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Tofflon. Retrieved March 12, 2024, from [Link]

  • Corma, A., & Serna, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(19), 8274–8283. [Link]

  • Li, J., et al. (2020). Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. ResearchGate. [Link]

  • Kardile, S. P., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Journal of Chemical Technology & Biotechnology, 79(12), 1367-1374. [Link]

  • Serna, P., & Corma, A. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society, 130(27), 8748-8753. [Link]

  • Wang, L., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 166-171. [Link]

  • Tafesh, A. M., & Weiguny, J. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry, 69(14), 4763–4770. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1990). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S.
  • Goud, P. M., et al. (2005). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 35(13), 1825-1830. [Link]

  • Saini, M., & Kumar, S. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 23-29. [Link]

  • HYDROGENATION | FACT SHEET. (2023). Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. Retrieved March 12, 2024, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved March 12, 2024, from [Link]

  • Idoux, J. P. (1969). Selective reduction of dinitro compounds. Journal of Chemical Education, 46(5), 283. [Link]

  • Idoux, J. P. (1969). Selective reduction of dinitro compounds. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 62(41), e202308969. [Link]

  • Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds. (2005).
  • Jag-Preet, K., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(15), 5849–5853. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. [Link]

  • Idoux, J. P. (1970). Selective reduction of nitroaromatic compounds. Journal of the Chemical Society C: Organic, 435. [Link]

  • Hronec, M., & Cvengrosova, Z. (1991). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]

  • Dhepe, P. L., & Oh, H. (2013). Hydrogenation of substituted nitro aromatics using Pd-MgF 2-x (OH) x catalyst. Catalysis Today, 207, 130-137. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (2002).
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Zakumbaeva, G. D., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(9), 1297. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]

  • INVESTIGATION OF SELECTIVE HYDROGENATION OF AROMATIC NITROCOMPOUNDS AND HYDROCARBONS. (n.d.). Revue Roumaine de Chimie. Retrieved March 12, 2024, from [Link]

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 66. [Link]

Sources

Method

Application Note: Utilizing CAS 150812-23-0 in the Synthesis and Discovery of Kv7 Potassium Channel Openers

Executive Summary & Scientific Context In the landscape of neuropharmacology, the discovery of molecules that modulate voltage-gated potassium channels has opened new therapeutic avenues for epilepsy, neuropathic pain, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of neuropharmacology, the discovery of molecules that modulate voltage-gated potassium channels has opened new therapeutic avenues for epilepsy, neuropathic pain, and tinnitus. CAS 150812-23-0 (Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate) is a highly specialized pharmaceutical intermediate[1]. It serves as the critical penultimate precursor in the synthesis of Retigabine (Ezogabine) , a first-in-class antiepileptic drug that acts as a selective positive allosteric modulator (opener) of KCNQ2-5 (Kv7.2-7.5) potassium channels[2].

As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, chemoselective reduction protocols, and quality control frameworks required to successfully utilize CAS 150812-23-0 in drug discovery workflows.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of this intermediate is essential for optimizing downstream synthetic steps, particularly its solubility profile during catalytic hydrogenation.

PropertySpecification / Value
Chemical Name Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate
CAS Registry Number 150812-23-0[1]
Molecular Formula C16H16FN3O4[1]
Molecular Weight 333.31 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥ 98%[1]
Pharmacophore Role Stable nitro-precursor containing essential Kv7 binding motifs

Mechanistic Pathway & Drug Design Rationale

The molecular architecture of CAS 150812-23-0 is deliberately designed to house two critical pharmacophores required for Kv7 channel activation:

  • The Carbamate Motif: Provides essential hydrogen bonding interactions within the channel pore.

  • The Fluorobenzyl Group: Confers the necessary lipophilicity to anchor the molecule into the hydrophobic pocket of the KCNQ channel[2].

The nitro group in CAS 150812-23-0 acts as a stable, non-reactive placeholder during upstream synthetic steps (such as reductive amination or SNAr reactions)[2]. The final transformation requires a highly controlled reduction of this nitro group to an aniline to yield the active pharmaceutical ingredient (API), Retigabine.

G Precursor Upstream Precursors (Fluorobenzyl & Carbamate Assembly) CAS CAS 150812-23-0 Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate (Stable Nitro Intermediate) Precursor->CAS Amination Reduction Chemoselective Reduction (H2, Pt/V/C or Raney Ni) Prevents Hydrodefluorination CAS->Reduction Nitro Reduction Retigabine Retigabine (Ezogabine) Active Pharmaceutical Ingredient Reduction->Retigabine High Yield (>90%) Mechanism Pharmacology: Kv7 (KCNQ) Channel Opener Neuronal Hyperpolarization Retigabine->Mechanism Target Binding

Synthetic workflow and pharmacological activation pathway of Retigabine via CAS 150812-23-0.

Experimental Protocol: Chemoselective Catalytic Hydrogenation

Causality & Catalyst Selection

The most significant risk in reducing CAS 150812-23-0 is hydrodefluorination —the unintended cleavage of the carbon-fluorine bond on the fluorobenzyl ring. Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for carbon-halogen bond cleavage, leading to a major des-fluoro impurity.

To circumvent this and ensure a self-validating, high-yield process, this protocol utilizes a doped 1% Platinum and 2% Vanadium on carbon (Pt/V/C) catalyst[3]. Platinum provides the necessary reduction potential for the nitro group, while Vanadium acts as a catalyst poison specifically against the dehalogenation pathway, ensuring strict chemoselectivity. Alternatively, washed Raney Nickel can be utilized[2].

Step-by-Step Methodology

Note: This procedure involves pressurized hydrogen gas and pyrophoric catalysts. Conduct all steps in a certified pressure reactor within a fume hood.

  • Substrate Preparation: In a clean, dry pressure vessel, suspend CAS 150812-23-0 (1.0 equivalent) in absolute ethanol (10 volumes relative to substrate weight)[3].

  • Catalyst Loading: Under a strict inert argon atmosphere, carefully add the 1% Pt / 2% V on carbon catalyst (approximately 5% w/w relative to the substrate)[3].

  • Purging & Pressurization: Seal the reactor. Purge the headspace with nitrogen gas three times to remove residual oxygen. Follow by purging with hydrogen gas three times. Pressurize the vessel to 1500.15 Torr (approx. 2 atm) with H₂[3].

  • Reaction Execution: Heat the reaction mixture to 50–70 °C while maintaining vigorous stirring[3]. Monitor hydrogen uptake via a mass flow controller. The reaction typically reaches completion within 3 hours when hydrogen consumption ceases[3].

  • Workup & Filtration: Cool the reactor to room temperature (20–25 °C) and safely vent the excess hydrogen. Filter the mixture through a pad of Celite to remove the catalyst. Critical Safety Step: Keep the filtered catalyst wet with ethanol/water at all times to prevent spontaneous ignition.

  • Crystallization: Concentrate the filtrate under reduced pressure. Crystallize the resulting Retigabine from an ethanol/water mixture to achieve >98% purity.

Quantitative Data: Catalyst Optimization

The table below summarizes the empirical data driving the catalyst selection for this specific transformation. The superiority of the Pt/V/C system is evident in its ability to suppress the des-fluoro impurity while maintaining excellent conversion rates[3].

Catalyst SystemReaction Time (h)Conversion (%)Des-fluoro Impurity (%)Isolated Yield (%)
10% Pd/C 1.5>9912.578.0
Raney Nickel 4.0>98<0.588.5
1% Pt / 2% V on Carbon 3.0>99<0.1 90.0

Quality Control & Analytical Profiling

To ensure the self-validating nature of this protocol, in-process control (IPC) via High-Performance Liquid Chromatography (HPLC) is mandatory to confirm the absence of the des-fluoro impurity.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection: UV absorbance at 254 nm.

  • Analytical Causality: The des-fluoro impurity (Ethyl [2-amino-4-(benzylamino)phenyl]carbamate) is structurally nearly identical to Retigabine but exhibits a distinct shift in retention time due to the loss of the electronegative fluorine atom. Establishing baseline resolution between Retigabine and this impurity is the ultimate validation of the chosen catalyst's chemoselectivity[4].

References

  • Cas No. 150812-23-0 Ethyl {4-[ (4-fluorobenzyl)
  • Retigabine synthesis - ChemicalBook (Zhu, Lei; Wang, Jia-le; Wang, Pu-hai. Improved synthesis of retigabine. 2014)
  • Source: chemicalbook.
  • Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles (Citing: Wang, Wei et al. Improved synthesis of retigabine)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Welcome to the Technical Support Center for the synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0) . This compound is a critical intermediate in the synthesis of the Kv7 potassium cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0) . This compound is a critical intermediate in the synthesis of the Kv7 potassium channel opener Retigabine (Ezogabine).

Because this molecule contains multiple reactive sites (a primary amine, a secondary amine, and a nitro group), researchers frequently encounter issues with regioselectivity, over-alkylation, and poor yields. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you establish a self-validating synthetic workflow.

Synthetic Pathways Overview

There are two primary synthetic strategies for this intermediate: the Nucleophilic Aromatic Substitution (SNAr) route and the Reductive Amination/Acylation route. As shown below, the reductive amination pathway is vastly superior in terms of yield and scalability.

G Start1 4-Amino-2-nitroaniline + 4-Fluorobenzaldehyde Proc1 Reductive Amination (NaBH4 or NaBH(OAc)3) Start1->Proc1 Int1 4-(4-Fluorobenzylamino) -2-nitroaniline Proc2 Regioselective Acylation (Diethyl Carbonate, Base) Int1->Proc2 Start2 Ethyl (4-fluoro-2-nitrophenyl) carbamate + 4-Fluorobenzylamine Proc3 SNAr Reaction (High Temp, Base) Start2->Proc3 Target Ethyl (4-((4-fluorobenzyl)amino) -2-nitrophenyl)carbamate (CAS 150812-23-0) Proc1->Int1 Yield: 79-85% Proc2->Target Yield: 80-88% Proc3->Target Yield: ~16% (Thermal Degradation)

Synthetic pathways to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate.

Troubleshooting Guide & FAQs

Q1: I am using the SNAr route (reacting ethyl (4-fluoro-2-nitrophenyl)carbamate with 4-fluorobenzylamine). Why is my yield consistently below 20%? Cause: 4-fluorobenzylamine is only a moderate nucleophile. The high temperatures typically required to drive this specific nucleophilic aromatic substitution (SNAr) often lead to the thermal decomposition of the amine before the substitution can reach completion, resulting in yields as low as 16%[1]. Solution: We strongly recommend abandoning the SNAr route in favor of the reductive amination pathway. If you must use SNAr, switch to a polar aprotic solvent (e.g., DMSO), use a non-nucleophilic base (DIPEA), and apply microwave irradiation to drastically reduce reaction times and limit thermal degradation.

Q2: In the reductive amination route, my imine reduction with NaBH₄ is yielding a complex mixture of over-alkylated and unreacted products. How can I improve this? Cause: NaBH₄ is a strong reducing agent. If it is added before the imine condensation is complete, it will competitively reduce the 4-fluorobenzaldehyde into 4-fluorobenzyl alcohol, halting the reaction and leaving unreacted starting materials. Solution: Implement a self-validating hold step. Heat the 4-amino-2-nitroaniline and 4-fluorobenzaldehyde at 75 °C and do not add the reducing agent until HPLC confirms >98% imine formation [2]. Only then should you add the NaBH₄ solution.

Q3: During the final acylation step of 4-(4-fluorobenzylamino)-2-nitroaniline, I am observing significant di-acylation. How do I achieve regioselectivity for the primary amine? Cause: Ethyl chloroformate is highly reactive and poorly discriminates between the primary amine (ortho to the nitro group) and the secondary amine (para to the nitro group). Solution: Switch your acylating agent to diethyl carbonate . The use of diethyl carbonate in the presence of a strong base (such as sodium ethoxide or potassium tert-butoxide) results in a highly selective carbamylation of the primary amine[2]. This optimized route reliably produces the target carbamate in 80–88% yield[3].

Quantitative Yield Comparison

The following table summarizes the expected outcomes and primary failure modes of the different synthetic strategies.

Synthetic RouteKey ReagentsTarget Amine SelectivityTypical YieldPrimary Failure Mode
SNAr 4-fluorobenzylamine, DMSON/A~16%Thermal decomposition of the amine at high temperatures[1].
Reductive Amination 4-fluorobenzaldehyde, NaBH₄N/A79–85%Competitive aldehyde reduction if NaBH₄ is added prematurely[2].
Regioselective Acylation Diethyl carbonate, BasePrimary over Secondary80–88%Over-acylation (di-acylation) if using highly reactive chloroformates[3].

Validated Experimental Protocols

The following step-by-step methodologies represent the industry-standard workflow for synthesizing this intermediate via the high-yielding Reductive Amination/Acylation route[2].

Protocol A: Preparation of 4-(4-fluorobenzylamino)-2-nitroaniline (Step 1)

Mechanistic Goal: Form the imine completely before reduction to prevent aldehyde degradation.

  • Dissolution: Charge a reaction vessel with 4-amino-2-nitroaniline (1.0 equiv.) and dissolve it in isopropanol (IPA).

  • Condensation: Warm the mixture to 75 °C and add 4-fluorobenzaldehyde (1.05 equiv.).

  • Validation Check: Stir at 75 °C and monitor the reaction via HPLC. Do not proceed until the formation of the imine is complete (>98% conversion).

  • Reduction: Slowly add a solution of NaBH₄ dissolved in 0.1% NaOH dropwise to the hot mixture.

  • Quench & Crystallization: After complete reduction of the imine at 75 °C, quench the reaction by adding water to the hot mixture. Cool the mixture, add acetone (0.2 volumes), and further cool to 15 °C.

  • Isolation: Hold the mixture at 15 °C for at least 30 minutes. Collect the resulting dark brown crystalline solid via filtration, wash thoroughly with water, and dry under vacuum at 50–55 °C (Expected Yield: 79–85%).

Protocol B: Regioselective Acylation to Target Carbamate (Step 2)

Mechanistic Goal: Utilize the mild reactivity of diethyl carbonate to selectively acylate the primary amine while leaving the secondary amine intact.

  • Dissolution: Dissolve the 4-(4-fluorobenzylamino)-2-nitroaniline (1.0 equiv.) obtained from Protocol A in a suitable anhydrous solvent.

  • Reagent Addition: Add diethyl carbonate (5.0 to 7.0 molar equivalents) to the reactor.

  • Base Addition: Introduce a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.5 equiv.) while strictly maintaining the reaction temperature between 15 °C and 30 °C.

  • Reaction Monitoring: Stir the reaction mixture for 1.5 to 24 hours. Monitor conversion via HPLC to ensure full primary amine conversion without secondary amine acylation.

  • Neutralization: Quench the reaction with dilute acetic acid (1.8 to 2.2 molar equivalents) to neutralize the base and halt reactivity.

  • Isolation: Extract the product, concentrate the organic layer under reduced pressure, and crystallize to isolate pure Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (Expected Yield: 80–88%).

Sources

Optimization

Technical Support Center: Impurity Profiling in the Synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Welcome to our dedicated technical support center for the synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, a key intermediate in the production of the antiepileptic drug, Retigabine.[1][2][3] This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, a key intermediate in the production of the antiepileptic drug, Retigabine.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and controlling process-related impurities. Adherence to stringent impurity control is not only a regulatory requirement but also fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.

I. Synthetic Pathway and Potential Impurities

The synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate typically proceeds through a two-step process. Understanding this pathway is critical for anticipating potential impurities.

Step 1: Synthesis of the Intermediate Amine, 4-(4-fluorobenzylamino)-2-nitroaniline

This step involves the reductive amination of 4-fluorobenzaldehyde with 4-amino-2-nitroaniline.

DOT Script for Synthetic Pathway - Step 1 ```dot digraph "Synthetic_Pathway_Step1" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4-Fluorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-Amino-2-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Amine" [label="4-(4-fluorobenzylamino)-2-nitroaniline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Fluorobenzaldehyde" -> "Intermediate_Amine" [label="Reductive Amination\n(e.g., NaBH4)"]; "4-Amino-2-nitroaniline" -> "Intermediate_Amine"; }

Caption: Potential sources of impurities during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the carbamate formation step?

A1: The carbamate formation is a critical step where several parameters must be tightly controlled:

  • Temperature: The reaction is often exothermic. Maintaining a consistent temperature is crucial to prevent side reactions.

  • Base: The choice and amount of base (e.g., sodium ethoxide) are critical. An excess of a strong base can lead to degradation of the product or promote side reactions. *[4] Reaction Time: Monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.

Q2: How can I confirm the structure of the identified impurities?

A2: Structural elucidation of impurities requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity, which is a crucial first step in its identification.

  • High-Resolution Mass Spectrometry (HRMS): Can provide the elemental composition of the impurity, further aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the exact structure of an impurity.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurity.

For definitive confirmation, it is often necessary to synthesize the suspected impurity and compare its analytical data (e.g., retention time in HPLC, NMR spectra) with the data from the impurity isolated from the reaction mixture.

[6][7]Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • 4-Fluorobenzaldehyde: Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

  • Diethyl Carbonate: Is a flammable liquid. Handle in a well-ventilated area and away from open flames.

  • Sodium Ethoxide: Is a corrosive and water-reactive solid. Handle with care in a dry atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

III. Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on your specific laboratory conditions and equipment.

Protocol 1: Synthesis of 4-(4-fluorobenzylamino)-2-nitroaniline

  • To a solution of 4-amino-2-nitroaniline (1.0 equivalent) in a suitable solvent (e.g., methanol), add 4-fluorobenzaldehyde (1.05 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

[4]1. In a reaction vessel, charge 4-(4-fluorobenzylamino)-2-nitroaniline (1.0 equivalent) and diethyl carbonate (7 volumes). 2. Add sodium ethoxide (2.0 equivalents) to the heterogeneous mixture. 3. Stir the mixture at 20-25 °C for 1.5 hours or until the reaction is complete as monitored by HPLC. 4. Add acetic acid (2.0 equivalents) and heat the mixture to 40-50 °C. 5. Add water and n-butanol to the mixture and separate the layers. 6. Concentrate the organic mixture under vacuum. 7. Add n-butanol and distill via constant volume distillation to obtain the crude product. 8. The crude product can be further purified by recrystallization.

Protocol 3: HPLC Method for Impurity Profiling

A gradient HPLC method is generally suitable for the separation of the main component from its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components. A typical gradient could be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

Note: This is an illustrative method and may require optimization for your specific sample and instrument.

[8]### IV. References

  • WO2012098075A1 - Process for the preparation of retigabine - Google Patents. (2012, July 26).

  • SG191309A1 - Process for the preparation of retigabine - Google Patents.

  • Identification and characterization of four process-related impurities in retigabine. - Filo. (2026, March 8).

  • Wang, X., et al. (2012). Identification and characterization of four process-related impurities in retigabine. Journal of Pharmaceutical and Biomedical Analysis, 71, 148-51.

  • Jiang, T., et al. (2014). Isolation, identification and structure elucidation of two novel process-related impurities of retigabine. Journal of Pharmaceutical and Biomedical Analysis, 99, 1-6.

  • Dousa, M., et al. (2014). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of Pharmaceutical and Biomedical Analysis, 95, 231-9.

  • CN103724231A - Synthetic method of retigabine - Google Patents.

  • CN101921195A - Simple method for synthesizing intermediate of retigabine - Google Patents.

  • Micco, I., et al. (2019). Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry, 62(24), 11320-11336.

  • Blackburn-Munro, G., & Dalby-Brown, W. (2003). Retigabine: chemical synthesis to clinical application. Current opinion in investigational drugs (London, England : 2000), 4(12), 1466-73.

  • US20120288544A1 - Novel retigabine composition - Google Patents.

  • Improved synthesis of retigabine - ResearchGate.

  • (PDF) Retigabine (antiepileptic) synthesis - ResearchGate.

  • Cas No. 150812-23-0 Ethyl {4-[ (4-fluorobenzyl)amino]-2-nitrophenyl}carbamate.

  • ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | CAS Number : 150812-23-0.

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU.

  • 150812-23-0|Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate|BLD Pharm.

  • 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide - PMC.

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents.

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.

  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts - Benchchem.

  • 4-CHLORO-N-(4-CHLORO-3-NITROPHENYL)BENZYLAMINE AldrichCPR | Sigma-Aldrich.

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting

Recrystallization and purification techniques for CAS 150812-23-0

Welcome to the Technical Support Center for the isolation, purification, and handling of CAS 150812-23-0 . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic procedures, providi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of CAS 150812-23-0 . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic procedures, providing you with the mechanistic causality behind each experimental choice.

CAS 150812-23-0 is a highly functionalized, sensitive intermediate primarily utilized in the synthesis of the antiepileptic drug Retigabine (Ezogabine) . Because the molecule contains both an electron-rich secondary amine and a reducible nitroaromatic system, it is uniquely susceptible to phase-separation issues ("oiling out") and oxidative degradation during purification.

Physicochemical Profiling & Quantitative Data

Understanding the physical constants of CAS 150812-23-0 is the first step in designing a self-validating purification system. The relatively low melting point (86–87 °C) dictates our strict temperature boundaries during recrystallization to prevent the compound from crashing out as a supercooled liquid.

PropertyQuantitative Value / DescriptionExperimental Implication
Chemical Name Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamateTarget molecule for Retigabine synthesis.
Molecular Weight 333.31 g/mol Used for stoichiometric equivalents and yield tracking.
Melting Point 86–87 °CCritical: Dissolution temperatures must not exceed 70 °C to prevent thermal degradation and oiling out.
Appearance White to off-white solidCrude batches often appear red/yellow due to trace azo/nitroso chromophores.
Solubility Profile High: EtOH, DCM, THFLow: Heptane, Hexane, WaterAbsolute ethanol is the optimal primary solvent; Heptane is the ideal anti-solvent/wash.

Mechanistic Troubleshooting Guides (Q&A)

Q1: During recrystallization from ethanol, my product forms a biphasic oil instead of crystals. How can I prevent this "oiling out"? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. Because CAS 150812-23-0 has a low melting point (86–87 °C) and high lipophilicity, rapid cooling in ethanol causes it to separate as a supercooled liquid rather than a crystalline solid. Causality & Solution: Lower the initial concentration of your crude mixture (use 5 volumes of solvent per gram of crude). Ensure the dissolution temperature does not exceed 70 °C, and implement a strictly controlled cooling ramp (e.g., 0.5 °C/min). Seeding the solution with pure crystals at 45 °C provides nucleation sites, forcing solid-liquid crystallization over liquid-liquid separation.

Q2: My isolated batch has a distinct reddish/yellow hue instead of the expected off-white color. Is the batch compromised? A2: Not necessarily, but it requires remediation. The compound contains a secondary amine and a nitro group, making it highly susceptible to photolytic and oxidative degradation . This degradation generates highly conjugated, colored byproducts (often red/orange) even at trace levels (<0.1%). Causality & Solution: If HPLC purity is >98%, the color is merely a trace chromophore. To remove this, perform a hot filtration through a pad of activated carbon (Norit) or silica gel during the dissolution phase of recrystallization. Ensure all subsequent steps are performed under an inert atmosphere (N2/Ar) and protected from direct light.

Q3: How do I effectively remove residual 4-fluorobenzaldehyde or 4-fluorobenzylamine from the crude mixture? A3: These starting materials (often used in the reductive amination step) are highly soluble in ethanol and will co-precipitate if the mixture is cooled too rapidly or concentrated too far. Causality & Solution: Wash the final filter cake with a cold, non-polar anti-solvent such as heptane. The lipophilic impurities will remain solvated in the mother liquor and the heptane wash, while the highly crystalline carbamate intermediate remains intact on the frit.

Process Workflow Visualization

G A Crude CAS 150812-23-0 (Contains Unreacted Amines/Aldehydes) B Dissolution in Absolute EtOH (Heat to 65-70°C under N2) A->B Add 5 vol. EtOH C Hot Filtration via Celite/Charcoal (Removes Trace Chromophores) B->C Clarify Solution D Controlled Cooling Ramp (0.5°C/min to 5°C) C->D Induce Nucleation (Avoid Oiling Out) E Vacuum Filtration & Cold Heptane Wash D->E Isolate Solid F Pure CAS 150812-23-0 (Off-white Crystals, >99% HPLC) E->F Vacuum Dry (40°C)

Fig 1: Step-by-step recrystallization workflow for CAS 150812-23-0.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process checks (e.g., complete dissolution, temperature markers) are met.

Protocol A: Optimized Recrystallization (Scale: 10 g)

Use this protocol for crude batches with >85% initial purity.

  • Dissolution: Place 10 g of crude CAS 150812-23-0 in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Purge the system with Nitrogen.

  • Solvent Addition: Add 50 mL of absolute ethanol (5 volumes). Heat the mixture to 65–70 °C using an oil bath until complete dissolution is achieved. Self-Validation: The solution should be clear; if particulate matter remains, add up to 5 mL of additional ethanol.

  • Decolorization (Optional but Recommended): Add 0.5 g of activated charcoal. Stir at 65 °C for 10 minutes. Perform a hot filtration through a pre-warmed Celite pad into a clean, pre-warmed flask.

  • Controlled Nucleation: Remove the heat source. Allow the filtrate to cool ambiently to 40 °C over 1.5 to 2 hours. Critical: Do not use an ice bath immediately, as this will cause the product to oil out.

  • Crystallization: Once a slurry of crystals has formed at ~40 °C, transfer the flask to an ice bath (0–5 °C) and stir gently for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum using a Buchner funnel. Wash the filter cake with 15 mL of ice-cold heptane to strip away lipophilic impurities.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. Self-Validation: The final product should be an off-white solid with a sharp melting point of 86–87 °C.

Protocol B: Silica Gel Flash Chromatography

Use this protocol for highly degraded batches (<85% purity) where recrystallization fails.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Load the solution evenly onto a packed silica gel column (200-300 mesh).

  • Elution: Elute using a solvent gradient of Hexane : Ethyl Acetate. Start at 9:1 (v/v) to wash off unreacted 4-fluorobenzaldehyde and non-polar degradants. Ramp the gradient to 7:3 (v/v) to elute the target carbamate.

  • Fraction Monitoring: Monitor fractions via TLC (UV 254 nm). CAS 150812-23-0 will show strong UV absorbance.

  • Recovery: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure (water bath < 40 °C) to yield the pure solid.

Frequently Asked Questions (FAQs)

Q: Can I scale up the ethanol recrystallization protocol directly to a 1 kg batch? A: Direct linear scale-up is not recommended due to heat transfer limitations in larger reactors. In a 1 kg scale, the cooling rate will naturally be slower, which is beneficial for avoiding oiling out, but prolonged exposure to heat (>65 °C) during the extended dissolution and filtration phases can lead to thermal degradation. For scale-up, utilize a jacketed reactor with precise programmed cooling (e.g., -10 °C/hour) and minimize the time the batch spends above 50 °C .

Q: What are the optimal long-term storage conditions for the purified intermediate? A: Store the purified solid in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Shielding the compound from UV light and oxygen is mandatory to prevent the secondary amine from oxidizing into colored impurities.

References

  • Nanjing Tech University. "Synthetic method of retigabine" (CN103724231A).
  • Asta Medica Aktiengesellschaft. "Pharmaceutically active 1,2,4-triamino-benzene derivatives, processes for their preparation and pharmaceutical compositions containing them" (US5384330A).
Optimization

Minimizing side reactions during 4-fluorobenzylamino substitution

Welcome to the Technical Support Center for 4-fluorobenzylamino substitutions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluorobenzylamino substitutions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind common side reactions—such as over-alkylation, competitive aromatic substitution, and thermal degradation—and provide self-validating methodologies to ensure your synthetic workflows are robust, reproducible, and scalable.

FAQ: Mechanistic Insights & Troubleshooting Side Reactions

Q1: Why does direct alkylation of 4-fluorobenzylamine consistently result in an inseparable mixture of secondary and tertiary amines? A1: This is a classic challenge driven by inductive electronic effects. When the primary amine of 4-fluorobenzylamine undergoes an initial SN2 reaction with an alkyl halide, the newly attached alkyl group donates electron density to the nitrogen atom. This makes the resulting secondary amine significantly more nucleophilic than the starting primary amine[1]. Consequently, the secondary amine outcompetes the starting material for the remaining electrophile, triggering a runaway cascade of over-alkylation. Corrective Action: Abandon direct SN2 alkylation. Instead, utilize reductive amination. By forming an imine intermediate and reducing it with a mild, selective agent like sodium triacetoxyborohydride (STAB), you halt the reaction at the secondary amine stage, as STAB does not reduce the final product[2].

Q2: During SNAr reactions where 4-fluorobenzylamine is the nucleophile, I am observing low yields and starting material decomposition. What is the root cause? A2: 4-Fluorobenzylamine is only a moderate nucleophile[3]. SNAr reactions with unactivated or sterically hindered aryl halides require forcing conditions to drive the formation of the critical Meisenheimer complex[4]. However, under prolonged conductive heating (often >100 °C), primary benzylic amines are highly susceptible to thermal decomposition, oxidation, or dimerization[3]. Corrective Action: Shift the reaction energetics. Utilize microwave irradiation to rapidly reach activation energy, reducing reaction times from days to minutes and closing the thermal degradation window.

Q3: Can the fluorine atom on the 4-fluorobenzylamine ring act as a leaving group, causing competitive side reactions? A3: Generally, the simple 4-fluorophenyl moiety is stable. However, if your specific substrate contains additional electron-withdrawing groups (e.g., 3-cyano-4-fluorobenzylamine), the aromatic ring becomes severely electron-deficient. Under these specific conditions, the fluorine atom becomes highly susceptible to competitive nucleophilic aromatic substitution by other nucleophiles or basic reagents in your matrix[5]. Corrective Action: If working with activated fluorobenzylamines, strictly control nucleophile stoichiometry and avoid using hydroxide or alkoxide bases, which will readily displace the activated fluorine.

Quantitative Data Summary: Reaction Parameter Optimization

To systematically minimize side reactions, adhere to the optimized parameters outlined below. These ranges are established to favor the kinetics of the desired pathway over competitive side reactions.

Reaction TypeParameterOptimal ChoiceMechanistic Rationale for Minimizing Side Reactions
SN2 Alkylation Stoichiometry1 eq. Amine + STABEliminates the over-alkylation cascade by utilizing reductive amination instead of direct halide displacement.
SN2 Alkylation Temperature0 °C to 25 °CSuppresses the activation energy required for tertiary amine formation.
SNAr Substitution SolventDMSO or DMFHigh dielectric polar aprotic solvents stabilize the anionic Meisenheimer complex, accelerating the desired addition step.
SNAr Substitution Base1.5 - 2.0 eq. DIPEASterically hindered, non-nucleophilic bases prevent the base itself from competitively attacking the electrophile.
SNAr Substitution TemperatureMicrowave (100 °C, 15m)Bypasses the prolonged thermal degradation typical of moderate nucleophiles under standard reflux conditions.

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Controlled Secondary Amine Synthesis via Reductive Amination

Causality Focus: This protocol physically separates imine formation from reduction. By ensuring the primary amine is fully consumed before reduction begins, SN2-driven over-alkylation is mathematically eliminated.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-fluorobenzylamine (1.0 eq.) and the target aldehyde/ketone (1.05 eq.) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint: Analyze an aliquot via TLC or LC-MS. Do not proceed until the primary amine is completely consumed and the imine intermediate is selectively formed.

  • Reduction: Once validated, cool the reaction vessel to 0 °C. Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq.) portion-wise to safely dissipate the exothermic release.

  • Completion & Workup: Allow the mixture to warm to room temperature and stir for 2–4 hours. Quench slowly with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized SNAr with 4-Fluorobenzylamine

Causality Focus: Minimizing thermal degradation of the moderate nucleophile by stabilizing the transition state using polar aprotic solvents and utilizing non-nucleophilic bases.

  • Preparation: Dissolve the electrophilic aryl halide (1.0 eq.) in anhydrous DMSO (0.5 M). Note: DMSO is critical here as its high dielectric constant stabilizes the anionic Meisenheimer intermediate[4].

  • Reagent Addition: Add 4-fluorobenzylamine (1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). DIPEA acts strictly as a proton sink, preventing competitive substitution.

  • Reaction Execution: Heat the mixture via microwave irradiation at 100 °C for 15 minutes[3].

  • Workup & Validation: Cool the mixture and dilute with excess water to precipitate the product, or extract with EtOAc.

    • Validation Checkpoint: If extracting, wash the organic layer extensively with brine (at least 5x) to completely remove DMSO. Failure to do so will result in severe streaking and co-elution during silica gel chromatography.

Visualizations & Workflows

OverAlkylation Primary 4-Fluorobenzylamine (Primary Amine) Secondary Secondary Amine (Higher Nucleophilicity) Primary->Secondary + R-X (SN2) Imine Imine Intermediate Primary->Imine + Carbonyl RX Alkyl Halide (R-X) Tertiary Tertiary Amine (Over-alkylation Product) Secondary->Tertiary + R-X (Fast SN2) Aldehyde Aldehyde/Ketone RedAmin Secondary Amine (Controlled Product) Imine->RedAmin NaBH(OAc)3

Reaction pathways: SN2 over-alkylation cascade vs. controlled reductive amination.

SNArTroubleshooting Start Low Yield in SNAr with 4-Fluorobenzylamine CheckTemp Is Temperature > 100°C? Start->CheckTemp TempHigh Amine Decomposition Reduce Temp / Use Microwave CheckTemp->TempHigh Yes CheckBase Check Base Selection CheckTemp->CheckBase No BaseIssue Use Non-Nucleophilic Base (e.g., DIPEA, K2CO3) CheckBase->BaseIssue Nucleophilic base used CheckSolvent Check Solvent CheckBase->CheckSolvent Base is OK SolventIssue Switch to Polar Aprotic (DMSO, DMF) CheckSolvent->SolventIssue Non-polar solvent used

Troubleshooting decision tree for optimizing SNAr reactions with 4-fluorobenzylamine.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters (ACS Publications) URL:[Link]

  • Reductive amination | Wikipedia URL:[Link]

  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation | PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of CAS 150812-23-0

Welcome to the Technical Support Center for CAS 150812-23-0 (Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate). As a critical organic intermediate in the synthesis of the Kv7 potassium channel opener Retigabine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 150812-23-0 (Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate). As a critical organic intermediate in the synthesis of the Kv7 potassium channel opener Retigabine (Ezogabine)[1], maintaining the structural integrity of this compound is paramount.

The molecule contains three highly reactive moieties: a carbamate ester, a secondary amine, and a nitroaromatic system. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation during storage, aqueous workups, and downstream synthesis[2].

Troubleshooting Guide: Common Degradation Issues

Q1: Why does the purity of CAS 150812-23-0 drop significantly during basic aqueous workups?

Causality: The compound is undergoing base-catalyzed carbamate hydrolysis. Carbamates are highly susceptible to alkaline environments; at a pH above 7.5, the rate of hydrolysis increases exponentially[3]. The hydrolytic conversion of aryl carbamates to free amines is base-catalyzed and proceeds via an E1cB elimination mechanism , forming a highly reactive isocyanate intermediate that rapidly hydrates and decarboxylates[4]. Solution: Always buffer aqueous extractions to a slightly acidic pH (ideally pH 4.0–6.0) using an acetate or citrate buffer. Avoid the use of strong bases like NaOH or unbuffered carbonates during the workup of this intermediate[3].

Q2: My solid batches are darkening from bright yellow to deep orange/brown during benchtop storage. What is happening?

Causality: You are observing nitroaromatic photodegradation. When exposed to ambient UV/Vis light (such as sunlight or fluorescent laboratory lighting), nitroaromatic compounds undergo ultrafast intersystem crossing from a singlet ( 1ππ∗ ) to a triplet ( 3ππ∗ ) excited state[5]. This excitation leads to either the dissociation of nitric oxide (NO•) radicals or photoisomerization into a nitrite group[6]. Both pathways irreversibly cleave the nitro group, causing severe discoloration and generating complex polymeric byproducts. Solution: The compound must be handled under actinic shielding and stored exclusively in amber glassware to block the specific UV wavelengths responsible for the 1ππ∗ transition[5].

Q3: How do these degradation byproducts affect the downstream synthesis of Retigabine?

Causality: Retigabine is synthesized by the catalytic hydrogenation of the nitro group on CAS 150812-23-0 to an amine[2]. If the secondary amine moiety has oxidized due to atmospheric oxygen exposure, or if photolytic nitrite isomers are present, these degradants act as potent catalyst poisons. They irreversibly bind to the active sites of Raney Nickel or Palladium-on-Carbon (Pd/C) catalysts, stalling the reduction process and leading to incomplete conversion. Solution: Implement strict anaerobic handling (argon backfilling) to prevent amine oxidation, and validate the purity of the intermediate prior to initiating the hydrogenation step.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of CAS 150812-23-0 under various environmental stressors, allowing you to predict shelf-life and optimize handling conditions.

ParameterConditionPrimary Degradation PathwayExpected Half-Life ( t1/2​ )Preventive Action
pH > 7.5 (Alkaline)Carbamate Hydrolysis (E1cB)[4]< 24 hoursBuffer workups to pH 4.0–6.0[3]
pH < 3.0 (Acidic)Acid-Catalyzed Cleavage~ 5 daysAvoid strong mineral acids
Light UV/Vis (Sunlight)Nitroaromatic Photolysis[5]< 48 hoursAmber glassware, dark storage
Oxygen Atmospheric O₂Secondary Amine Oxidation~ 14 daysArgon backfilling, solvent degassing
Temp > 40°CThermal Acceleration~ 7 daysCold-chain storage (2–8°C)[7]

Self-Validating Anaerobic Storage & Handling Protocol

To ensure the integrity of CAS 150812-23-0 for sensitive downstream applications, follow this self-validating methodology. This protocol is designed to systematically eliminate the three primary vectors of degradation: hydrolysis, photolysis, and oxidation.

Step 1: Environmental Control

  • Conduct all weighing and transfer operations inside a glove box or under a localized, continuous argon stream.

  • Ensure overhead laboratory lighting is UV-filtered, or utilize amber glassware exclusively to prevent the 1ππ∗ to 3ππ∗ intersystem crossing of the nitro group[5].

Step 2: Solvent Degassing & pH Adjustment

  • If preparing stock solutions, sparge the organic solvent (e.g., anhydrous ethanol or DMF) with high-purity argon (99.999%) for 15 minutes prior to dissolution to displace dissolved oxygen.

  • For any required aqueous extractions, pre-adjust the aqueous phase to pH 5.0 using an acetate buffer. Strictly avoid basic conditions to prevent E1cB elimination of the carbamate[4].

Step 3: Aliquoting and Sealing

  • Dispense the compound into pre-dried amber glass vials.

  • Purge the headspace of each vial with argon for 30 seconds before immediately sealing with a PTFE-lined cap.

  • Store the sealed vials in a desiccator at 2–8°C[7].

Step 4: System Validation (The Self-Validating Step)

  • Before utilizing a stored aliquot for the downstream catalytic hydrogenation to Retigabine[2], dissolve a 1 mg micro-aliquot in the mobile phase and run a rapid HPLC-UV assay at 259 nm.

  • Validation Metric: A purity of ≥98% validates the integrity of the storage system. If the chromatogram shows a secondary peak corresponding to the free amine (indicating carbamate hydrolysis) or nitrite isomers (indicating photolysis), the environmental seal was compromised. The batch must be re-purified to prevent poisoning of the hydrogenation catalyst.

Degradation Troubleshooting Logic

TroubleshootingTree A CAS 150812-23-0 Degradation Detected B Physical Discoloration (Darkening/Orange)? A->B C Purity Drop in HPLC (Amine Peak Appears)? B->C No D Photodegradation (Nitro Group Cleavage) B->D Yes E Carbamate Hydrolysis (E1cB Elimination) C->E pH > 7.5 F Amine Oxidation (O2 Exposure) C->F pH < 7.5 G Implement Actinic Shielding & Amber Vials D->G H Buffer Aqueous Workup to pH 4-6 E->H I Store under Argon & Degas Solvents F->I

Troubleshooting logic tree for identifying and resolving CAS 150812-23-0 degradation pathways.

References

  • Title: Cas No. 150812-23-0 Ethyl {4-[ (4-fluorobenzyl)amino]-2-nitrophenyl}carbamate Source: Arborpharmchem URL: 1

  • Title: Retigabine | 150812-12-7 Source: ChemicalBook URL: 2

  • Title: 73895-87-1 | Ethyl (4-amino-2-nitrophenyl)carbamate Source: ChemScene URL: 7

  • Title: Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation Source: BenchChem URL: 3

  • Title: Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene Source: The Journal of Physical Chemistry A (ACS Publications) URL: 5

  • Title: On the photorelease of nitric oxide by nitrobenzene derivatives: A CASPT2//CASSCF model Source: The Journal of Chemical Physics (AIP Publishing) URL: 6

  • Title: Question of amide group participation in carbamate hydrolysis Source: ResearchGate URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and quantification of intermediates are as critical as that of the final active pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quantification of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a key intermediate in the synthesis of the antiepileptic drug Retigabine[1]. As such, a robust, validated analytical method for its quantification is paramount to ensure the quality and consistency of the final drug product. This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with a viable alternative, supported by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines.

The chemical structure of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, possessing a nitrophenyl chromophore, lends itself well to UV detection, making HPLC the analytical technique of choice. The presence of a fluorobenzyl group also introduces unique chromatographic considerations that will be explored.

Proposed HPLC Method: Reversed-Phase with UV Detection

The workhorse of pharmaceutical analysis, reversed-phase HPLC, is the logical starting point for this compound. The proposed method is designed for optimal resolution, peak shape, and sensitivity.

Methodology Rationale
  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds. The end-capping of the silica provides a more inert surface, minimizing peak tailing that can arise from interactions with residual silanols.

  • Mobile Phase: A gradient elution of acetonitrile and water is chosen to ensure adequate retention of the analyte while allowing for the elution of any more or less retained impurities within a reasonable run time. The addition of a small amount of formic acid is intended to protonate any free silanols on the stationary phase and to ensure the analyte is in a single ionic form, leading to sharper peaks.

  • Detection: The nitro-aromatic structure of the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector is employed to determine the wavelength of maximum absorbance (λmax) and to assess peak purity.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA at 254 nm (or λmax determined during method development)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration of 25 µg/mL in the mobile phase.

Alternative HPLC Method: Fluorinated Stationary Phase

Given the presence of a fluorine atom in the analyte, a fluorinated stationary phase can offer alternative selectivity compared to a traditional C18 column. These phases can exhibit different interactions, potentially improving resolution from closely eluting impurities. An investigation by Krafft and colleagues has shown that polyfluorinated solutes are better retained on fluorinated alkyl stationary phases[2].

Methodology Rationale
  • Stationary Phase: A pentafluorophenyl (PFP) column is selected. PFP phases can provide unique selectivity for halogenated compounds and those with aromatic rings through a combination of hydrophobic, π-π, and dipole-dipole interactions.

  • Mobile Phase and Detection: The mobile phase composition and detector settings will be kept consistent with the proposed method to allow for a direct comparison of the stationary phase's impact on the separation.

Experimental Protocol

The experimental protocol remains the same as the proposed method, with the exception of the column.

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

HPLC Method Validation Protocol

A comprehensive validation of the proposed HPLC method is essential to demonstrate its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity/ Selectivity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Caption: A typical workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any impurity or placebo peaks, and peak purity should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 2.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% between two analysts on two different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should be ≤ 5.0% when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Comparative Performance Data

The following table summarizes the expected performance of the proposed C18 method versus the alternative PFP method based on typical outcomes for similar analytes.

Performance MetricProposed Method (C18)Alternative Method (PFP)Rationale for Difference
Retention Time ~ 7.5 minPotentially longer or shorter depending on dominant interactions.PFP columns can exhibit different retention mechanisms (π-π, dipole-dipole) for fluorinated and aromatic compounds[2].
Peak Asymmetry < 1.2< 1.2Both modern, high-quality columns are expected to produce symmetrical peaks.
Resolution from Impurities Baseline resolution from known impurities.May offer improved resolution for specific impurities due to alternative selectivity.The different stationary phase provides a different separation mechanism, which can be advantageous for co-eluting peaks.
Sensitivity (LOD/LOQ) HighHighSensitivity is primarily a function of the analyte's chromophore and the detector, which are the same for both methods.
Robustness HighHighBoth are established, reliable stationary phases.

Discussion and Recommendations

For routine quality control of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, the Proposed HPLC Method using a C18 column is recommended as the primary choice. This is due to the C18 stationary phase's proven track record of robustness, reproducibility, and wide availability. The validation of this method should be straightforward and is likely to meet all acceptance criteria for pharmaceutical intermediates.

The Alternative Method using a PFP column serves as an excellent orthogonal method. In cases where the C18 method fails to resolve the main peak from a critical impurity, the PFP column's alternative selectivity could be invaluable. It is therefore recommended to develop and validate the PFP method as a secondary or confirmatory method.

Logical Relationship of Validation Parameters

Interdependence of HPLC Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD LOQ Linearity->LOD_LOQ Range Range Accuracy->Range Precision->Range

Caption: The relationship between key HPLC validation parameters.

References

  • Avanscure Lifesciences Pvt. Ltd. (n.d.). ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | CAS Number : 150812-23-0. Retrieved from [Link]

  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Comparative

Comparing CAS 150812-23-0 with other Retigabine (Ezogabine) intermediates

Strategic Process Chemistry Evaluation: CAS 150812-23-0 vs. Alternative Retigabine Intermediates Executive Summary Retigabine (Ezogabine) is a first-in-class positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Process Chemistry Evaluation: CAS 150812-23-0 vs. Alternative Retigabine Intermediates

Executive Summary

Retigabine (Ezogabine) is a first-in-class positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) voltage-gated potassium channels[1]. While its widespread clinical use for adult partial-onset seizures was discontinued in 2017 due to off-target effects like tissue pigmentation[2], it remains a highly relevant pharmacological tool and is actively investigated for treating KCNQ2 developmental and epileptic encephalopathy (KCNQ2-DEE)[3].

The synthesis of Retigabine's triaminobenzene core requires rigorous control over regioselectivity and oxidation states. This guide provides an objective, data-driven comparison between the penultimate intermediate CAS 150812-23-0 (Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate)[4] and upstream alternative intermediates, detailing why isolating CAS 150812-23-0 is the most robust strategy for late-stage Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Pathways & Workflow

The synthesis of Retigabine is highly convergent. However, the sequence in which the carbamate group and the 4-fluorobenzyl group are installed dictates the impurity profile of the final API.

Pathway SM 2-Nitrobenzene-1,4-diamine IntB CAS 73895-87-1 Ethyl (4-amino-2-nitrophenyl)carbamate SM->IntB Ethyl Chloroformate IntC XEN-1 N1-(4-fluorobenzyl)-3-nitrobenzene-1,4-diamine SM->IntC 4-Fluorobenzaldehyde + Reductant CAS_Main CAS 150812-23-0 Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate IntB->CAS_Main 4-Fluorobenzaldehyde + Reductant IntC->CAS_Main Ethyl Chloroformate API Retigabine (Ezogabine) Active Pharmaceutical Ingredient CAS_Main->API Catalytic Hydrogenation (Flow Chemistry)

Convergent synthetic pathways to Retigabine highlighting CAS 150812-23-0 as the critical node.

Comparative Analysis of Key Intermediates

To optimize the final API generation, process chemists must evaluate which intermediate should be isolated prior to the final reduction step.

  • The Target: CAS 150812-23-0 (Penultimate Intermediate): This molecule already contains both the ethyl carbamate and the 4-fluorobenzyl moieties[4]. Because the reactive secondary amine is sterically hindered and the primary amine is masked as a stable nitro group, this intermediate is highly crystalline and stable. It requires only a single, clean catalytic hydrogenation to yield Retigabine[3].

  • Alternative A: CAS 73895-87-1 (Ethyl (4-amino-2-nitrophenyl)carbamate): This intermediate lacks the fluorobenzyl group[5]. If chosen as the starting point for late-stage synthesis, it requires reductive amination or direct alkylation followed by nitro reduction. Direct alkylation of this intermediate is notorious for generating bis-alkylated tertiary amine impurities, which are structurally similar to the API and nearly impossible to purge via standard crystallization.

  • Alternative B: N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (XEN-1): This intermediate lacks the carbamate group[3]. Late-stage carbamoylation with ethyl chloroformate is highly exothermic and risks bis-carbamoylation or off-target reaction at the secondary benzylamine, severely reducing the overall atom economy and API purity.

Quantitative Performance Data

The following table summarizes the process chemistry metrics when utilizing these three intermediates as the starting point for final API production.

IntermediateRemaining Steps to APIPrimary Impurity RiskTypical Yield to APIFlow Chemistry Compatibility
CAS 150812-23-0 1 (Nitro Reduction)Unreduced hydroxylamine> 95%Excellent (Optimal for Raney-Ni flow)
CAS 73895-87-1 2 (Alkylation + Reduction)Bis-alkylated tertiary amine75 - 82%Poor (Requires solvent swaps)
XEN-1 Diamine 2 (Carbamoylation + Reduction)Bis-carbamoylated adducts70 - 78%Moderate (Exothermic carbamoylation)

Self-Validating Experimental Protocols

Protocol A: Synthesis of CAS 150812-23-0 via Reductive Amination

To avoid the over-alkylation risks associated with direct halide substitution, reductive amination is the authoritative standard for synthesizing CAS 150812-23-0.

  • Schiff Base Formation: Suspend CAS 73895-87-1 (1.0 eq) in anhydrous ethanol. Add 4-fluorobenzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid. Heat to 60°C for 2 hours.

  • Self-Validating In-Process Control (IPC): Pull a 50 µL aliquot and analyze via HPLC (254 nm). Causality: The complete disappearance of the primary amine peak validates the quantitative formation of the imine. Do not proceed to reduction until conversion is >99.5%; unreacted starting material will co-elute with the final product.

  • Reduction: Cool the reactor to 0°C. Portion-wise, add Sodium Borohydride (NaBH₄) (1.2 eq) to control the exothermic release of hydrogen gas.

  • Isolation: Quench with water, extract with ethyl acetate, and crystallize from hot ethanol to yield highly pure CAS 150812-23-0.

Protocol B: Continuous Flow Hydrogenation of CAS 150812-23-0 to Ezogabine API

Based on recent optimizations[3], continuous flow chemistry is vastly superior to batch processing for the final nitro reduction.

  • Solution Preparation: Prepare a 0.05 M solution of CAS 150812-23-0 in 2-Methyltetrahydrofuran (2-MeTHF)[3].

  • Flow Parameters: Pump the solution through a Phoenix Flow Reactor packed with Raney-Ni catalyst (0 × 70 mm) at a flow rate of 3 mL/min under full H₂ mode (25 N mL/min)[3].

  • Self-Validating IPC: Monitor the eluent stream via in-line UV-Vis. Causality: The residence time in the reactor is less than 2 seconds. If the eluent begins to develop a pink hue, it indicates that the residence time is too long or the product is pooling, leading to oxidative C-C dimerization of the API[3].

  • Immediate Isolation: The eluent must be concentrated immediately under reduced pressure. Holding the solution at room temperature for even 24 hours results in measurable degradation[3].

Scientific Integrity & Causality: Why CAS 150812-23-0 is the Superior Node

The fundamental principle of process chemistry is to push highly reactive, unstable functional groups to the very end of the synthetic sequence. The final API, Retigabine, contains an electron-rich 1,2,4-triaminobenzene core that is highly susceptible to atmospheric oxidation, rapidly forming pink-colored C-C dimers in solution[3].

By utilizing CAS 150812-23-0 as the bulk intermediate, the molecule is "locked" in a stable nitro-aromatic state. This allows for rigorous purification, long-term storage, and global shipping without degradation[4]. The final deprotection (nitro reduction) can then be executed on-demand using continuous flow chemistry, ensuring that the sensitive triamine core exists in solution for less than 2 seconds before being isolated as a stable solid[3]. Attempting to carry the reduced triamine core through multiple late-stage steps (as required if using CAS 73895-87-1 or XEN-1) inevitably leads to severe yield losses and unacceptable API discoloration.

References

  • Retigabine: chemical synthesis to clinical application. PubMed (National Institutes of Health). Available at:[Link]

  • Development of a Continuous Flow Synthesis of Ezogabine: Process Optimization and Scale-Up. ACS Organic Process Research & Development (2025). Available at:[Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.